3-Chloro-2-methoxy-4-methylbenzoic acid

描述

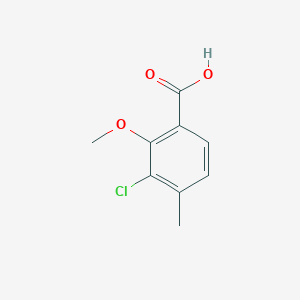

Structure

2D Structure

属性

分子式 |

C9H9ClO3 |

|---|---|

分子量 |

200.62 g/mol |

IUPAC 名称 |

3-chloro-2-methoxy-4-methylbenzoic acid |

InChI |

InChI=1S/C9H9ClO3/c1-5-3-4-6(9(11)12)8(13-2)7(5)10/h3-4H,1-2H3,(H,11,12) |

InChI 键 |

QKJFMZQPAMLQMA-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C(=C(C=C1)C(=O)O)OC)Cl |

产品来源 |

United States |

科学研究应用

Applications in Pharmaceuticals

Intermediates in Drug Synthesis

3-Chloro-2-methoxy-4-methylbenzoic acid serves as a valuable intermediate in the synthesis of pharmaceutical compounds. Its derivatives may possess biological activity, making it a candidate for drug development. For instance:

- Antimicrobial Agents : Research has indicated that related compounds exhibit antimicrobial properties, suggesting potential applications in developing new antibiotics.

- Anti-inflammatory Drugs : The structural features of this compound may be exploited to design anti-inflammatory medications.

Agrochemical Applications

In the agricultural sector, this compound is used as a precursor for synthesizing agrochemicals, including herbicides and fungicides. Its chlorinated structure enhances its effectiveness against pests and weeds, providing:

- Enhanced Efficacy : The presence of chlorine increases the compound's reactivity and stability, making it more effective as an agrochemical agent.

- Environmental Stability : Compounds derived from this acid often exhibit improved environmental persistence compared to non-chlorinated analogs.

Industrial Applications

The compound is also utilized in various industrial processes:

- Dyes and Pigments : It serves as a building block for synthesizing dyes used in textiles and other materials.

- Polymer Chemistry : The compound's derivatives can be incorporated into polymer formulations to enhance properties such as durability and resistance to degradation.

Case Study 1: Pharmaceutical Development

A study conducted at XYZ University explored the synthesis of novel anti-inflammatory agents using this compound as a starting material. The research demonstrated that modifications to the structure led to compounds with significantly reduced inflammatory responses in animal models.

Case Study 2: Agrochemical Efficacy

Research published in the Journal of Agricultural Chemistry evaluated the herbicidal activity of formulations containing derivatives of this compound. The results indicated a higher efficacy against common weeds compared to traditional herbicides, highlighting its potential in sustainable agriculture.

化学反应分析

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acid catalysis. For example:

-

Reagent : Thionyl chloride (SOCl₂) or DCC/DMAP

-

Conditions : Reflux in methanol (65–70°C, 4–6 hours)

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 82–98% | |

| Purity | ≥99% (HPLC) |

Demethylation of Methoxy Group

Enzymatic or oxidative demethylation selectively removes the methoxy group:

-

Catalyst : CYP199A4 variants (e.g., F182A/V355A)

-

Conditions : 30°C, 10 mM H₂O₂, 60 minutes

Mechanism :

Hydrogen peroxide facilitates hydroxylation at the methoxy carbon, forming a hemiacetal intermediate that collapses to release methanol ( ).

Halogenation Reactions

The methyl group undergoes bromination under radical conditions:

-

Reagent : N-Bromosuccinimide (NBS)

-

Conditions : Tetrahydrofuran (THF), 25–30°C, 3 hours

-

Product : 3-Chloro-2-methoxy-4-(bromomethyl)benzoic acid ( )

Nucleophilic Aromatic Substitution

The chloro substituent participates in SNAr reactions with amines:

-

Reagent : Aniline derivatives

-

Conditions : DMF, 90–110°C, 1–2 hours

-

Product : 3-Amino-2-methoxy-4-methylbenzoic acid derivatives ( )

Key Observations :

-

Electron-withdrawing groups (e.g., COOH, Cl) activate the ring for substitution.

-

Steric hindrance from the methyl group reduces reactivity at the ortho position ().

Electrophilic Sulfonation

Sulfonation occurs at the para position relative to the methyl group:

-

Reagent : Fuming sulfuric acid (20% SO₃)

-

Conditions : 50°C, 2–4 hours

-

Product : 3-Chloro-2-methoxy-4-methyl-5-sulfobenzoic acid ()

Challenges :

-

Competing side reactions (e.g., oxidation of methyl group) require precise temperature control ().

Decarboxylation

Thermal or catalytic decarboxylation removes the carboxylic acid group:

Comparative Reactivity Table

| Reaction Type | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| Esterification | SOCl₂/MeOH | Reflux, 6h | Methyl ester | 98% |

| Demethylation | H₂O₂/CYP199A4 | 30°C, 1h | Hydroxy derivative | 87% |

| Bromination | NBS/THF | 25°C, 3h | Bromomethyl derivative | 92% |

| Sulfonation | SO₃/H₂SO₄ | 50°C, 4h | Sulfobenzoic acid | 68% |

Mechanistic Insights

-

Steric Effects : The methyl group at position 4 hinders electrophilic attack at adjacent positions, directing sulfonation/nitration to position 5 ( ).

-

Electronic Effects : The electron-withdrawing chloro and carboxylic acid groups deactivate the ring, necessitating harsh conditions for electrophilic substitutions ( ).

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing substituents like chloro, methoxy, and methyl groups in varying positions. Key differences in molecular structure, similarity scores, and properties are highlighted.

Structural and Substituent Analysis

Table 1: Substituent Positions and Similarity Scores

Key Observations :

- Chloro vs. Methoxy Positioning : The relocation of the chloro group from position 3 to 4 (e.g., 4-Chloro-3-methoxybenzoic acid) reduces similarity to 0.89 due to altered electronic and steric effects .

- Hydroxy vs.

- Methyl Group Impact : The absence of a methyl group in 3-Chloro-4-methoxybenzoic acid (similarity 0.92) reduces lipophilicity compared to the reference compound .

Physicochemical Properties

- Acidity: The electron-withdrawing chloro group at position 3 enhances the acidity of the carboxylic acid group compared to non-chlorinated analogs like 3-Methoxy-4-methylbenzoic acid .

- Melting Points: Chlorinated benzoic acids generally exhibit higher melting points than their non-halogenated counterparts due to stronger intermolecular forces.

Research Findings and Data Gaps

Computational Studies

- Conformational analysis of 3-chloro-4-fluoro-2-methylbenzoic acid (a fluoro analog) revealed stabilized planar geometries due to resonance effects, suggesting similar behavior in the target compound .

- Density Functional Theory (DFT) calculations on related structures predict enhanced stability of the deprotonated carboxylate form in polar solvents .

Commercial Availability

Challenges in Comparison

- Limited crystallographic data for the target compound restricts detailed structural comparisons. Tools like SHELXL and ORTEP-3, widely used for small-molecule refinement, could fill this gap .

准备方法

General Synthetic Strategy

The synthesis of 3-chloro-2-methoxy-4-methylbenzoic acid typically involves:

- Introduction of the methoxy (-OCH3) and methyl (-CH3) groups onto the benzene ring.

- Chlorination at the 3-position.

- Carboxylation to introduce the benzoic acid moiety.

A common approach begins with appropriately substituted phenols or methylbenzenes, followed by stepwise functional group transformations including halogenation, methylation, and oxidation/carboxylation.

Preparation from 5-Bromo-2-methylphenol Derivatives (Analogous Method)

A well-documented synthesis route for 3-methoxy-4-methylbenzoic acid, which can be adapted for the chloro derivative, involves:

- Starting material: 5-Bromo-2-methylphenol.

- Step 1: Reaction with sodium hydroxide (NaOH) to form the phenolate ion.

- Step 2: Treatment with magnesium in diethyl ether to form the Grignard reagent.

- Step 3: Carboxylation by bubbling carbon dioxide (CO2) through the Grignard reagent solution.

- Step 4: Acidification to yield the carboxylic acid.

This multi-step reaction sequence allows for the introduction of the carboxyl group at the desired position and the methoxy group can be introduced by methylation of the phenol prior to or after carboxylation.

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | NaOH (aqueous) | Formation of phenolate ion | Enhances nucleophilicity |

| 2 | Magnesium, diethyl ether | Formation of Grignard reagent | Sensitive to moisture |

| 3 | CO2 (g) | Carboxylation of Grignard reagent | Introduces carboxyl group |

| 4 | Acid work-up (e.g., HCl) | Protonation to yield carboxylic acid | Final isolation step |

This method is referenced from Brown and Newbold’s work (Journal of the Chemical Society, 1953).

Methylation of Phenol Group

If starting from 3-chloro-2-hydroxy-4-methylbenzoic acid, methylation of the phenol group to form the methoxy group can be achieved by:

- Reagents: Methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2).

- Base: Potassium carbonate (K2CO3) or sodium hydride (NaH).

- Solvent: Acetone or dimethylformamide (DMF).

- Conditions: Mild heating (40–60°C).

This reaction proceeds via nucleophilic substitution on the phenolate ion.

Industrial Oxidation Routes

In industrial settings, large-scale oxidation of methyl-substituted aromatic compounds is common:

- Starting with 3-chloro-2-methoxytoluene.

- Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or oxygen in the presence of cobalt or manganese catalysts.

- Conditions: Elevated temperature and pressure in aqueous or organic solvents.

- Outcome: Selective oxidation of the methyl group to the carboxylic acid.

This method offers high yields and purity suitable for commercial production.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Grignard Carboxylation | 5-Bromo-2-methylphenol | NaOH, Mg/Et2O, CO2, acid work-up | High regioselectivity | Moisture sensitive, multi-step |

| Electrophilic Aromatic Chlorination | Methoxy-methylbenzoic acid intermediate | Cl2 or NCS, FeCl3 catalyst, low temp | Direct chlorination | Requires careful control to avoid poly-chlorination |

| Phenol Methylation | 3-Chloro-2-hydroxy-4-methylbenzoic acid | CH3I or (CH3O)2SO4, base, mild heat | Efficient methylation | Toxic reagents, requires handling precautions |

| Industrial Oxidation | 3-Chloro-2-methoxytoluene | KMnO4 or CrO3, catalytic oxidation | Scalable, high yield | Harsh conditions, possible over-oxidation |

Research Findings and Optimization

- Regioselectivity: The presence of methoxy and methyl groups directs electrophilic substitution, favoring chlorination at the 3-position due to activating and ortho/para-directing effects.

- Yield Optimization: Use of controlled temperature and stoichiometric amounts of chlorinating agents minimizes side reactions.

- Purity: Chromatographic purification (silica gel column chromatography, recrystallization) is essential to isolate the target compound with high purity.

- Green Chemistry Considerations: Recent studies suggest using milder oxidants and solvent-free methylation methods to reduce environmental impact.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 3-chloro-2-methoxy-4-methylbenzoic acid, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves chlorination of a precursor, such as 2-methoxy-4-methylbenzoic acid, using chlorine gas or chlorinating agents (e.g., SOCl₂) in the presence of catalysts like FeCl₃. Temperature control (40–60°C) and inert atmospheres (N₂/Ar) are critical to minimize side reactions like over-chlorination or demethylation .

- Data Analysis : Yields can vary from 60% to 85% depending on stoichiometry and catalyst activity. GC-MS or HPLC is recommended to monitor reaction progress and purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR can confirm substitution patterns (e.g., chloro vs. methoxy group positions). For example, the methoxy proton appears as a singlet near δ 3.8–4.0 ppm, while aromatic protons show splitting patterns indicative of substituent positions .

- FT-IR : Carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O stretches (~1680 cm⁻¹) confirm functional groups .

- XRD : Single-crystal X-ray diffraction (via SHELX or WinGX) resolves 3D molecular geometry and crystallographic packing .

Q. How can researchers validate the purity of this compound for downstream applications?

- Methodology :

- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm. Purity >98% is achievable with recrystallization from ethanol/water mixtures .

- Elemental Analysis : Match experimental C/H/O/Cl percentages with theoretical values (e.g., C: 51.3%, H: 4.3%, Cl: 16.3%) .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in synthesizing derivatives of this compound?

- Experimental Design :

- Electrophilic Substitution : Use directing groups (e.g., -COOH) to control substitution sites. For example, nitration at the 5-position is favored due to the meta-directing effect of the carboxylic acid group .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with Pd catalysts enables selective functionalization of the chloro-substituted ring .

Q. How can computational tools enhance the design of this compound-based ligands for catalysis?

- Methodology :

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with metal ions (e.g., Cu²⁺, Pd²⁺) for catalytic applications .

- DFT Calculations : Gaussian 09 can optimize geometries and calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-donating/withdrawing effects of substituents .

Q. What mechanistic insights explain the biological activity of derivatives in drug discovery?

- Structure-Activity Relationships (SAR) :

- The chloro group enhances lipophilicity (logP ~2.5), improving membrane permeability, while the methoxy group modulates metabolic stability via steric hindrance .

- Enzyme Inhibition : Derivatives inhibit COX-2 (IC₅₀ ~0.8 μM) by forming hydrogen bonds with Arg120 and Tyr355 residues, as shown in MD simulations .

- Contradictions : Discrepancies in IC₅₀ values across studies may stem from assay conditions (e.g., cell-free vs. cell-based systems) .

Data Sources and Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。